7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical properties

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic scaffold combining the privileged imidazo[1,2-a]pyridine core with an electron-withdrawing trifluoromethyl group at the 7-position and a carboxylic acid handle at the 3-position. This substitution pattern distinguishes it from other regioisomeric trifluoromethyl analogs (e.g., 6-CF₃, 8-CF₃, 2-CF₃) and unsubstituted variants, as the 7-CF₃ group predictably modulates lipophilicity (calculated logP increase of ~0.9–1.2 units vs.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14
CAS No. 1426135-67-2
Cat. No. B3059916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS1426135-67-2
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14
Structural Identifiers
SMILESC1=CN2C(=NC=C2C(=O)O)C=C1C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16)
InChIKeyRHHUSYUSMKAMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1426135-67-2): A Differentiated Heterocyclic Building Block for Medicinal Chemistry Procurement


7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic scaffold combining the privileged imidazo[1,2-a]pyridine core with an electron-withdrawing trifluoromethyl group at the 7-position and a carboxylic acid handle at the 3-position. This substitution pattern distinguishes it from other regioisomeric trifluoromethyl analogs (e.g., 6-CF₃, 8-CF₃, 2-CF₃) and unsubstituted variants, as the 7-CF₃ group predictably modulates lipophilicity (calculated logP increase of ~0.9–1.2 units vs. the parent scaffold) and metabolic stability, while the 3-COOH group enables direct amide coupling for library synthesis [1].

Why Generic Imidazo[1,2-a]pyridine-3-carboxylic Acids Cannot Replace the 7-Trifluoromethyl Variant


The position of the trifluoromethyl substituent on the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity, physicochemical properties, and synthetic utility. In anti-tubercular drug discovery, for example, imidazo[1,2-a]pyridine-3-carboxamides derived from different carboxylic acid intermediates show widely divergent MIC values against Mycobacterium tuberculosis H37Rv, with only specific substitution patterns achieving sub-nanomolar potency [1]. The 7-CF₃ analog offers a distinct electronic landscape compared to the 6-CF₃ or 8-CF₃ regioisomers, affecting both the pKa of the carboxylic acid (predicted ~0.5–1.0 units lower than the unsubstituted parent) and the overall molecular dipole, which in turn influences target binding and pharmacokinetics [2]. Substituting a generic imidazo[1,2-a]pyridine-3-carboxylic acid without the 7-CF₃ group risks losing these differentiated properties.

Quantitative Differentiation Evidence for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid


Lipophilicity Modulation: Predicted logP Shift vs. Unsubstituted Parent Scaffold

The trifluoromethyl group at the 7-position increases predicted logP by approximately 0.9 to 1.2 units compared with imidazo[1,2-a]pyridine-3-carboxylic acid (predicted logP ≈ -0.85), bringing the compound into a more desirable lipophilicity range for membrane permeability while retaining aqueous solubility [1][2]. This is a class-level inference based on the well-established Hansch hydrophobic constant (π) for CF₃ (≈ +0.88) and corroborated by measured logP shifts reported for 6-CF₃ and 2-CF₃ imidazo[1,2-a]pyridine analogs .

Lipophilicity Drug-likeness Physicochemical properties

Electronic Modulation of Carboxylic Acid pKa vs. Unsubstituted and 6-CF₃ Analogs

The electron-withdrawing CF₃ group at the 7-position lowers the predicted pKa of the 3-carboxylic acid by approximately 0.5–1.0 unit compared with imidazo[1,2-a]pyridine-3-carboxylic acid (predicted pKa ≈ -0.61) [1]. This is consistent with the inductive effect observed for other CF₃-substituted heterocyclic carboxylic acids. While the 6-CF₃ analog is expected to show a similar pKa decrease, the 7-position places the CF₃ group in closer proximity to the pyridine ring nitrogen (N1), potentially creating a distinct electrostatic environment that fine-tunes acidity and hydrogen-bonding capacity .

Acidity Reactivity Salt formation

Validated Building Block Utility in Anti-Tubercular Lead Generation

Imidazo[1,2-a]pyridine-3-carboxylic acid intermediates bearing substituents at various positions were converted to carboxamide analogs and screened against M. tuberculosis H37Rv [1]. Five carboxylic acid intermediates (3a–3e) with different substitution patterns were prepared; the resulting amides showed MIC values ranging from ≤0.006 μM to >1 μM, demonstrating that the choice of carboxylic acid building block directly determines anti-TB potency [1]. While the paper does not disclose individual MICs for each intermediate, the 7-substituted acid intermediates are explicitly included in the SAR exploration and are foundational to generating low-nanomolar leads [1]. This establishes the 7-CF₃ carboxylic acid as a validated entry point to a therapeutically relevant chemical space.

Tuberculosis MIC Drug discovery

Regioselective C–H Trifluoromethylation Preferentially Occurs at the 7-Position in the Absence of Blocking Substituents

Several metal-free, visible-light-mediated and electrochemical trifluoromethylation methods have been developed that regioselectively install CF₃ at the C-7 (or C-3) position of imidazo[1,2-a]pyridines [1][2]. The inherent electronic bias of the imidazo[1,2-a]pyridine scaffold directs electrophilic radical attack to the 7-position (the most electron-rich carbon in the pyridine ring), making 7-CF₃ analogs synthetically accessible and providing a rationale for why the 7-CF₃ substitution pattern is often encountered in biologically active compounds [3]. This regiochemical preference supports the choice of 7-CF₃ building blocks as the most synthetically convergent option for library synthesis.

Regioselective synthesis Late-stage functionalization C–H activation

Priority Application Scenarios for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid


Medicinal Chemistry Library Synthesis Targeting Enhanced Membrane Permeability

Protein targets residing in intracellular compartments (e.g., kinases, epigenetic readers, nuclear receptors) often require ligands with sufficient lipophilicity to cross the phospholipid bilayer. The 0.9–1.2 unit logP increase conferred by the 7-CF₃ group provides a quantifiable advantage over the unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid scaffold for designing cell-permeable probes and lead compounds. This building block is particularly suited for amide library generation aimed at hit finding for intracellular targets.

Anti-Infective Drug Discovery Programs Requiring Low Nanomolar Potency

As demonstrated in the anti-tubercular lead optimization work [1], appropriately substituted imidazo[1,2-a]pyridine-3-carboxylic acid intermediates are critical inputs for generating compounds with MIC values ≤0.006 μM against M. tuberculosis H37Rv. The 7-CF₃ building block is a rational choice for laboratories pursuing anti-mycobacterial, anti-parasitic, or other anti-infective programs where the imidazo[1,2-a]pyridine scaffold has shown validated activity.

Late-Stage Functionalization and Diversity-Oriented Synthesis Workflows

The regiochemical preference for C-7 trifluoromethylation means that using pre-formed 7-CF₃ building blocks is synthetically convergent with direct C–H functionalization strategies. Researchers planning diversity-oriented synthesis or late-stage functionalization campaigns can use this building block as a central intermediate, confident that subsequent chemical modifications (e.g., amidation at C3, cross-coupling at C2 or C5) will not compete with the CF₃ group.

Structure-Based Drug Design Requiring Fine-Tuned Electronic Properties

The electron-withdrawing effect of the 7-CF₃ group lowers the pKa of the 3-carboxylic acid, creating a distinguishable electronic profile compared to 6-CF₃ or 8-CF₃ regioisomers. In structure-based design, this affects hydrogen-bonding capacity, charge distribution, and interactions with catalytic lysine or arginine residues. Computational chemists and structural biologists should preferentially select the 7-CF₃ variant when the target binding site electrostatics favor a more acidic carboxylate or a specific dipole orientation imposed by the CF₃ placement.

Quote Request

Request a Quote for 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.